
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Derivative: The carbazole moiety is synthesized through a series of reactions involving the functionalization of carbazole at specific positions.
Esterification: The final step involves the esterification of the phenylacetate group using reagents such as methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted carbazole derivatives .
Scientific Research Applications
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with electron-rich sites, facilitating charge transfer processes. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-9H-carbazole: Similar in structure but lacks the nitrophenyl and phenylacetate groups.
3,6-Dimethyl-9H-carbazole: Another carbazole derivative with different substitution patterns.
9-Methyl-9H-carbazole: A simpler carbazole derivative with a single methyl group substitution.
Uniqueness
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is unique due to its combination of a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. This unique structure imparts distinct optoelectronic properties and reactivity, making it valuable for specific applications in optoelectronics and medicinal chemistry .
Properties
Molecular Formula |
C27H20N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3 |
InChI Key |
WRFFPASSLHCGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


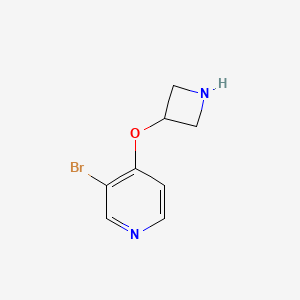
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)

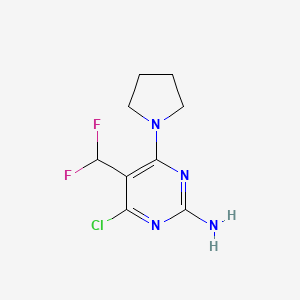


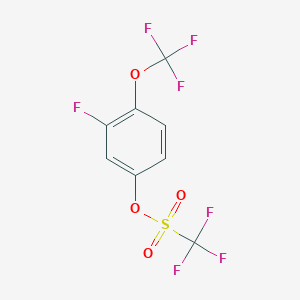

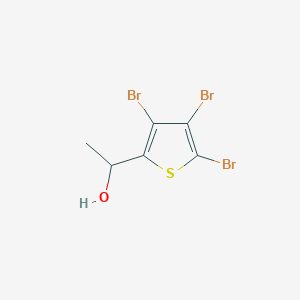
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
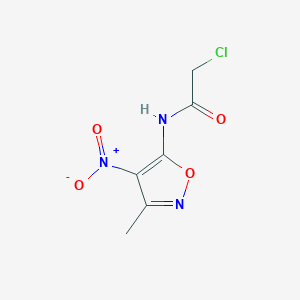
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)

